molecular formula C20H20N4O B11140660 N-(1H-1,3-benzimidazol-2-ylmethyl)-3-(1-methyl-1H-indol-3-yl)propanamide

N-(1H-1,3-benzimidazol-2-ylmethyl)-3-(1-methyl-1H-indol-3-yl)propanamide

Cat. No.: B11140660
M. Wt: 332.4 g/mol
InChI Key: AQGQZFFLJSQSBZ-UHFFFAOYSA-N
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Description

N-(1H-1,3-benzimidazol-2-ylmethyl)-3-(1-methyl-1H-indol-3-yl)propanamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. Its unique structure, which combines benzimidazole and indole moieties, makes it a promising candidate for further research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzimidazol-2-ylmethyl)-3-(1-methyl-1H-indol-3-yl)propanamide typically involves the following steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Formation of Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Coupling of Benzimidazole and Indole Moieties: The benzimidazole and indole moieties are then coupled using a suitable linker, such as a propanamide group. This can be achieved through a series of reactions, including amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-benzimidazol-2-ylmethyl)-3-(1-methyl-1H-indol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzimidazole or indole rings are replaced with other groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(1H-1,3-benzimidazol-2-ylmethyl)-3-(1-methyl-1H-indol-3-yl)propanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzimidazol-2-ylmethyl)-3-(1-methyl-1H-indol-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity, thereby affecting metabolic pathways.

    Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling pathways.

    DNA/RNA Interaction: Intercalating into nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-1,3-benzimidazol-2-ylmethyl)-3-(1H-indol-3-yl)propanamide: Similar structure but lacks the methyl group on the indole ring.

    N-(1H-1,3-benzimidazol-2-ylmethyl)-3-(1-methyl-1H-indol-2-yl)propanamide: Similar structure but with a different substitution pattern on the indole ring.

    N-(1H-1,3-benzimidazol-2-ylmethyl)-3-(1H-indol-2-yl)propanamide: Similar structure but lacks the methyl group and has a different substitution pattern on the indole ring.

Uniqueness

N-(1H-1,3-benzimidazol-2-ylmethyl)-3-(1-methyl-1H-indol-3-yl)propanamide is unique due to the presence of both benzimidazole and indole moieties, as well as the specific substitution pattern on the indole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H20N4O

Molecular Weight

332.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-3-(1-methylindol-3-yl)propanamide

InChI

InChI=1S/C20H20N4O/c1-24-13-14(15-6-2-5-9-18(15)24)10-11-20(25)21-12-19-22-16-7-3-4-8-17(16)23-19/h2-9,13H,10-12H2,1H3,(H,21,25)(H,22,23)

InChI Key

AQGQZFFLJSQSBZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCC(=O)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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